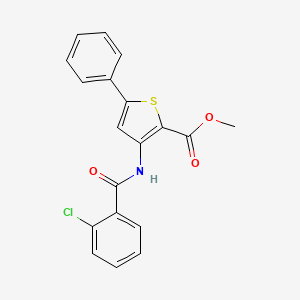

Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by:

- Core structure: A thiophene ring substituted at positions 2, 3, and 3.

- Functional groups: A methyl ester at position 2. A 2-chlorobenzamido group at position 3. A phenyl group at position 4. The compound’s molecular formula is inferred as C₂₀H₁₅ClNO₃S (molecular weight ~384.86 g/mol), based on similar compounds in and .

Properties

IUPAC Name |

methyl 3-[(2-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRLGLGKCJIWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

-

Step 1: Synthesis of Thiophene Ring

- Starting materials: 2-chlorobenzoyl chloride and thiophene-2-carboxylic acid.

- Reaction: The thiophene ring is synthesized through a cyclization reaction, often using a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorobenzamido group or to modify the thiophene ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.

Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), polar solvents (e.g., DMF), and catalysts (e.g., iron(III) chloride).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or reduced thiophene derivatives.

Substitution: Formation of halogenated or functionalized thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the chlorobenzamido group may interact with the active site of an enzyme, while the phenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Carboxylate Family

Key analogs and their distinguishing features are summarized below:

Key Observations

Substituent Effects: Halogenation: The 2-chloro substituent in the target compound introduces moderate electronegativity and lipophilicity. Dichloro Substitution: The 2,4-dichlorobenzamido group in ’s compound significantly increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Core Heterocycle Differences: Thiophene vs. Quinoline: B23 () replaces the thiophene with a quinoline ring, a larger aromatic system that may improve DNA intercalation or protein binding but reduces synthetic accessibility (e.g., lower yield compared to thiophene esters) .

Functional Group Impact :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound and its analogs (e.g., ) confers better cell permeability compared to B23’s carboxylic acid group, which increases polarity and may limit blood-brain barrier penetration .

Biological Activity

Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : CHClN\OS

- Molecular Weight : 309.8 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with a chlorobenzamido group and a phenyl group, which contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for bacterial survival, such as DNA gyrase and MurD. These enzymes are essential for DNA replication and cell wall synthesis, making them attractive targets for antimicrobial agents .

- Protein Binding : The presence of the nitro group allows for hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting their functions .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential as a lead compound in antibiotic development .

Research Findings and Case Studies

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Thiophene Core : The initial step involves creating the thiophene ring.

- Introduction of Functional Groups : The chlorobenzamido and phenyl groups are introduced through electrophilic substitution reactions.

- Reaction Conditions : Strong acids or bases, along with organic solvents like dimethylformamide (DMF), are often used to facilitate these reactions.

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-chlorobenzamido)-5-phenylthiophene-2-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Thiophene Core Formation : Cyclization reactions or modifications of pre-existing thiophene derivatives.

- Functional Group Introduction : The 2-chlorobenzamido group is introduced via amide coupling, often using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Esterification : The methyl ester group is typically installed early in the synthesis to stabilize the carboxylate moiety during subsequent reactions. Key reaction conditions (temperature: 0–80°C; catalysts: triethylamine or DMAP) are critical for optimizing yields and minimizing side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR verify functional groups (e.g., methyl ester at ~3.8 ppm, aromatic protons in the thiophene and phenyl rings) .

- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangements of the 2-chlorobenzamido and phenyl substituents, critical for understanding steric and electronic effects .

- HPLC : Monitors purity (>95% is typical for biological assays), with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yield and purity?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while DCM minimizes side reactions in amide coupling .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve efficiency in Suzuki-Miyaura cross-coupling steps for phenyl group introduction .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition in sensitive steps, such as sulfonamide or ester formation .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress, while in-line HPLC ensures intermediate purity .

Q. What is the mechanistic role of the 2-chlorobenzamido group in biological activity?

- Electron-Withdrawing Effects : The chloro substituent enhances electrophilicity of the benzamido group, potentially increasing binding affinity to enzymatic targets (e.g., COX-2 or kinase active sites) .

- Steric Influence : Ortho-chloro substitution may restrict rotational freedom, stabilizing interactions with hydrophobic pockets in target proteins. Comparative studies with meta- or para-substituted analogs show reduced activity, highlighting positional sensitivity .

Q. How does crystallographic data inform reactivity predictions?

- Torsion Angles : X-ray data reveal non-planar conformations between the thiophene ring and 2-chlorobenzamido group, suggesting steric hindrance that may influence nucleophilic attack sites .

- Hydrogen Bonding : Amide N–H and ester carbonyl groups participate in intermolecular H-bonding, which can guide co-crystallization strategies with biological targets .

- SHELX Refinement : High-resolution data (R-factor < 0.05) validate electron density maps, ensuring accurate modeling of substituent orientations critical for structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What strategies resolve contradictions in biological assay results for this compound?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects from artifacts .

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to confirm selectivity over unrelated enzymes .

- Metabolite Analysis : LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may contribute to discrepancies in IC values .

Q. How can computational methods complement experimental SAR studies?

- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to COX-2 or tubulin, guided by crystallographic data from related thiophene derivatives .

- DFT Calculations : Assess electronic effects of substituents (e.g., chloro vs. fluoro) on frontier molecular orbitals, correlating with redox activity or electrophilicity .

- MD Simulations : Trajectories (100 ns+) evaluate conformational stability of the compound in aqueous or membrane-bound environments, informing bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.